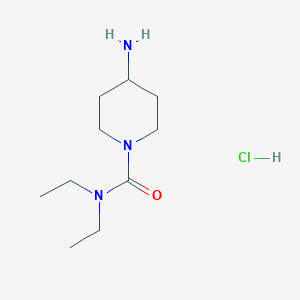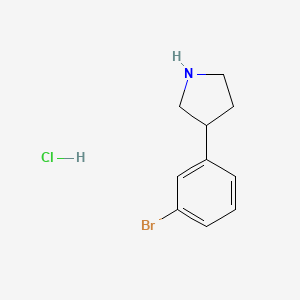
3-(3-Bromophenyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 262.57 .
Molecular Structure Analysis
The molecular structure of 3-(3-Bromophenyl)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring attached to a bromophenyl group . The InChI code for this compound is1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H . Physical And Chemical Properties Analysis
3-(3-Bromophenyl)pyrrolidine hydrochloride has a molecular weight of 262.57 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 260.99199 g/mol .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Research on compounds similar to 3-(3-Bromophenyl)pyrrolidine hydrochloride focuses on understanding their molecular structure and conformation. For example, a study on a related compound, Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, revealed insights into the conformation of the pyrrolidine ring and the orientation of the bromophenyl group (Nirmala et al., 2009). Such structural studies are crucial for understanding the chemical behavior and potential applications of these compounds.
Asymmetric Synthesis and Molecular Docking
Asymmetric synthesis is a key area of research for pyrrolidine derivatives. A study conducted on the synthesis of pyrrolidine derivatives with potential antithrombin activity demonstrates the efficiency of asymmetric synthesis methods. These methods produced enantiomerically pure compounds, which are important for specific therapeutic applications (Ayan et al., 2013). Molecular docking studies further aid in predicting the interaction of these compounds with biological targets.
Chemical Reactions and Synthesis
Chemical reactions involving pyrrolidine and similar compounds are also a significant area of research. A study on the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine highlights the variety of derivatives that can be synthesized and their potential applications (Kalogirou & Koutentis, 2014). Understanding these reactions is key for developing new compounds with specific properties.
Luminescent Properties
Compounds related to 3-(3-Bromophenyl)pyrrolidine hydrochloride are studied for their luminescent properties. The synthesis and luminescent properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar to the pyrrolidine structure, show potential applications in materials science (Zhang & Tieke, 2008).
Antiviral and Anticancer Potential
The potential antiviral and anticancer properties of pyrrolidine derivatives are also explored. A study on C-5 substituted tubercidin analogues, which include pyrrolidine structures, evaluated their antiviral properties against a range of viruses (Bergstrom et al., 1984). Another study focused on the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, supported with pyrrolidine, revealing moderate antitumor potential (Rostom et al., 2011).
Zukünftige Richtungen
Pyrrolidine derivatives, including 3-(3-Bromophenyl)pyrrolidine hydrochloride, have potential applications in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDAIKHDAZMDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705406 | |
| Record name | 3-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203681-69-9 | |
| Record name | 3-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



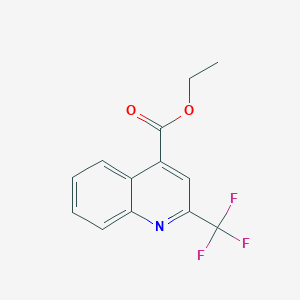

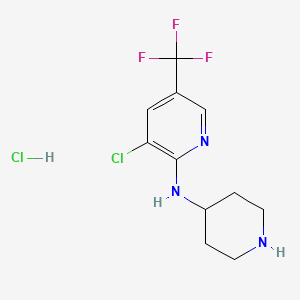
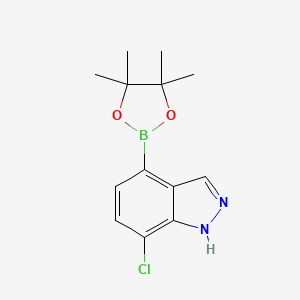
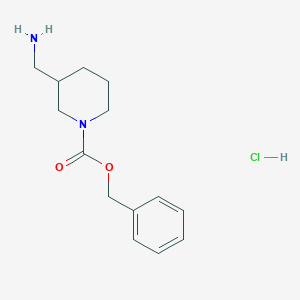

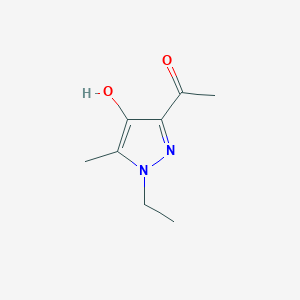
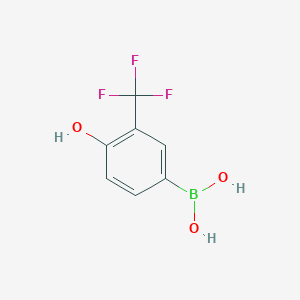
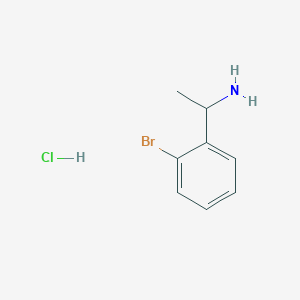
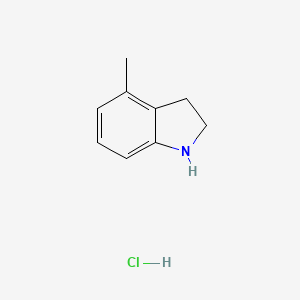
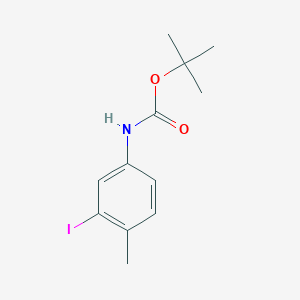
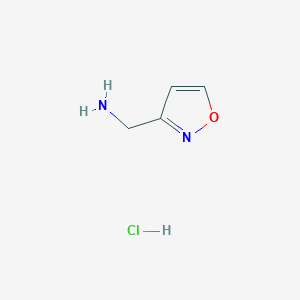
![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)
